molecular formula C30H29ClN2O3S B11655282 propyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11655282
M. Wt: 533.1 g/mol
InChI Key: BXHRWEWOOYVXEN-UHFFFAOYSA-N
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Description

PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C30H29ClN2O3S . This compound is characterized by its unique structure, which includes a quinoline moiety, a chlorophenyl group, and a cycloheptathiophene ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and various catalysts for cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline and thiophene rings .

Mechanism of Action

The mechanism of action of PROPYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Properties

Molecular Formula

C30H29ClN2O3S

Molecular Weight

533.1 g/mol

IUPAC Name

propyl 2-[[2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C30H29ClN2O3S/c1-3-17-36-30(35)26-22-10-5-4-6-12-24(22)37-29(26)33-28(34)25-18(2)27(19-13-15-20(31)16-14-19)32-23-11-8-7-9-21(23)25/h7-9,11,13-16H,3-6,10,12,17H2,1-2H3,(H,33,34)

InChI Key

BXHRWEWOOYVXEN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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